N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide
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Overview
Description
The compound “N-((1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)methyl)-2,4,6-trimethylbenzenesulfonamide” is a complex organic molecule. It contains a pyrrolidinone ring, a fluorophenyl group, a benzenesulfonamide moiety, and a trimethylbenzene group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrolidinone ring, fluorophenyl group, benzenesulfonamide moiety, and trimethylbenzene group would all contribute to its overall structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. The pyrrolidinone ring, fluorophenyl group, benzenesulfonamide moiety, and trimethylbenzene group could all potentially participate in chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Quantum Chemical and Molecular Dynamic Simulation Studies
Piperidine derivatives similar to the requested compound have been studied for their corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were utilized to understand the adsorption behaviors and inhibition efficiencies. These studies offer insights into the global reactivity parameters and binding energies on metal surfaces, providing valuable information for the development of corrosion inhibitors (Kaya et al., 2016).
Cyclooxygenase-2 Inhibition for Pain Management
Research on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, including those with fluorine substitutions, has demonstrated their potential as cyclooxygenase-2 (COX-2) inhibitors. This is significant for the development of treatments for conditions such as rheumatoid arthritis, osteoarthritis, and acute pain. The introduction of a fluorine atom has shown to preserve COX-2 potency and increase selectivity, highlighting the importance of structural modifications for therapeutic efficacy (Hashimoto et al., 2002).
Radical N-Demethylation of Amides
An innovative approach for N-demethylation of N-methyl amides using N-fluorobenzenesulfonimide as an oxidant has been developed. This methodology involves a copper catalyst and is significant for the transformation of amides to carbinolamines, further contributing to the synthesis of N-demethylated amides. This process underscores the versatility of fluorinated sulfonimides in facilitating complex organic transformations (Yi et al., 2020).
Functionalization of Fullerenes
The reaction of N-fluorobenzenesulfonimide (NFSI) with C60 has opened new avenues for the synthesis of various bisfullerene adducts. This functionalization process demonstrates the role of fluorinated reagents in the modification and derivation of fullerenes, leading to potential applications in material science and nanotechnology (Li et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-2,4,6-trimethylbenzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-13-8-14(2)20(15(3)9-13)27(25,26)22-11-16-10-19(24)23(12-16)18-6-4-17(21)5-7-18/h4-9,16,22H,10-12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTVEGRVRGFKGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)NCC2CC(=O)N(C2)C3=CC=C(C=C3)F)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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